6-(Allyloxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical state (solid, liquid, gas) at room temperature, color, odor, and other observable properties.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability can also be analyzed.Scientific Research Applications
Enantioselective Synthesis and Biological Evaluation The compound 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the highly enantioselective synthesis of pharmaceuticals. For example, it's used in the synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. This process is notable for its high levels of enantioselectivity, providing a pathway to generate C3-substituted 1H-indazoles, which are valuable substructures in many pharmaceutical compounds. The methodology demonstrates the selective allylation of 1H-N-(benzoyloxy)indazoles, resulting in a variety of C3-allyl 1H-indazoles with quaternary stereocenters. Theoretical calculations have explained the reactivity differences and enantioselectivity mechanisms, highlighting the importance of this intermediate in achieving high stereoselectivity in synthesis processes (Ye et al., 2019).
Regioselective Synthesis of Novel Terpenoids Another application involves the highly selective synthesis of novel 3-(allyloxy)-propylidene acetals from natural terpenoids such as andrographolides and forskolins. Utilizing a novel one-pot synthetic strategy with ceric ammonium nitrate as a catalyst, this method achieves chemo and regioselectivity towards 1,3-acetal formation. This strategy underscores the functional group transformation significance of alcohols and the synthetic utility of the resulting allylic double bond in further transformations. The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry and cancer research (Devendar et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling and storing the compound.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications to improve its properties, or new reactions it could undergo.
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properties
IUPAC Name |
6-prop-2-enoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h2-3,5,8H,1,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWXXQGESYKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(CCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348392 | |
Record name | 6-allyloxy-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
320574-74-1 | |
Record name | 6-allyloxy-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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